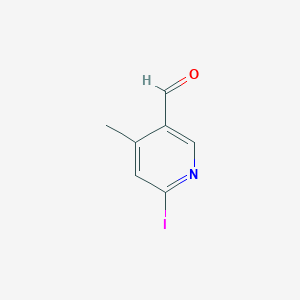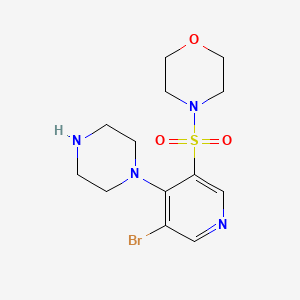
4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a brominated pyridine ring, a piperazine moiety, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperazine Substitution: The brominated pyridine is then reacted with piperazine to form the 4-(piperazin-1-yl)pyridine intermediate.
Sulfonylation: The intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Addition: Finally, morpholine is added to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Debrominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of diseases related to Janus kinase activity.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates the activity of Janus kinases, which are involved in the signaling pathways of immune responses and cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
Uniqueness
4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate Janus kinase activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H19BrN4O3S |
|---|---|
Molecular Weight |
391.29 g/mol |
IUPAC Name |
4-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2 |
InChI Key |
CLWURIDXAJNEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
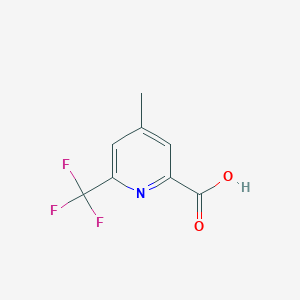
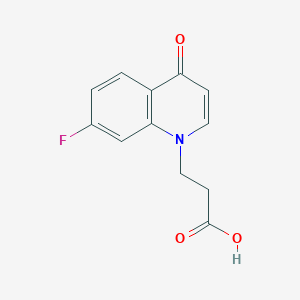
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
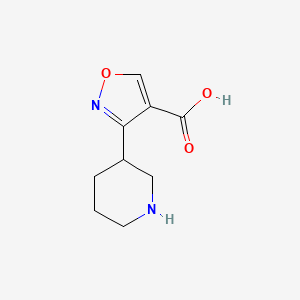

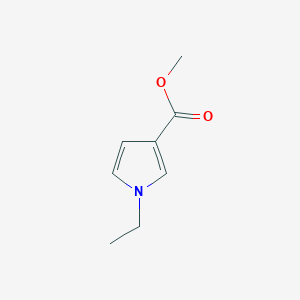
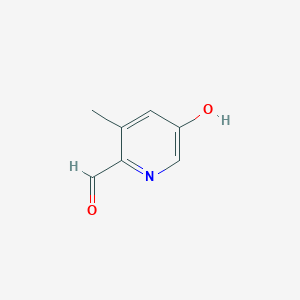
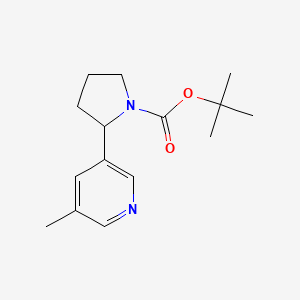
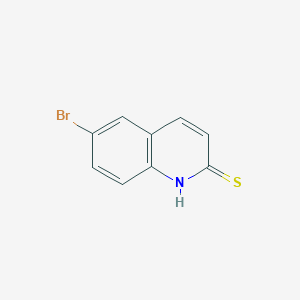
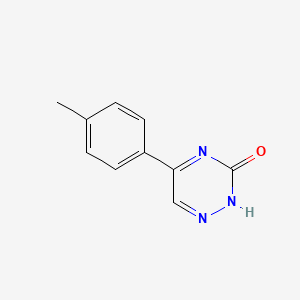
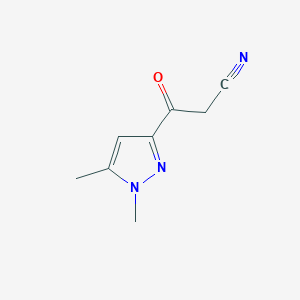
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
